molecular formula C11H15NO4S B1520521 (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid CAS No. 40512-56-9

(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid

Cat. No. B1520521
CAS RN: 40512-56-9
M. Wt: 257.31 g/mol
InChI Key: CFAJOXPICRIMCA-MRVPVSSYSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS number 40512-56-9 . It has a molecular weight of 257.31 and a molecular formula of C11H15NO4S .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.31 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group

Ehrlich-Rogozinski (1974) developed a quantitative method for cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, demonstrating a simple and rapid determination process, which could be relevant in the synthesis and analysis of compounds like (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid (Ehrlich-Rogozinski, 1974).

Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives

Shafi et al. (2021) synthesized thio-1,3,4-oxadiazol-2-yl derivatives using (S)-2-amino-2-phenylacetic acid, indicating potential industrial applications. This research could provide insights into the utility of (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid in creating novel compounds with specific properties (Shafi, Rajesh, & Senthilkumar, 2021).

Cyclization of Acyl Radicals

Crich and Hao (1997) described the synthesis of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan, indicating the role of (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid in generating aryl radicals for the production of α-methylene cycloalkanones, a process significant for chemical synthesis (Crich & Hao, 1997).

Synthesis and Properties of Amino Acid-Based Polyacetylenes

Gao, Sanda, and Masuda (2003) focused on synthesizing and polymerizing novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. Their work provides a foundation for understanding the synthetic versatility and application potential of such compounds in material science (Gao, Sanda, & Masuda, 2003).

Electrochemical Sensor Applications

Cha et al. (2003) developed a DNA hybridization electrochemical sensor using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), demonstrating the potential of thiophene derivatives in biosensing applications. This could hint at the broader utility of (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid in the development of electrochemical sensors (Cha et al., 2003).

Safety And Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJOXPICRIMCA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654628
Record name (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid

CAS RN

40512-56-9
Record name (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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